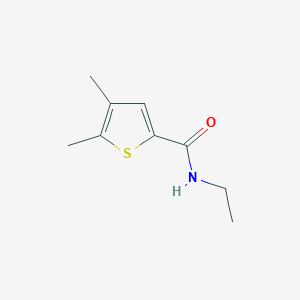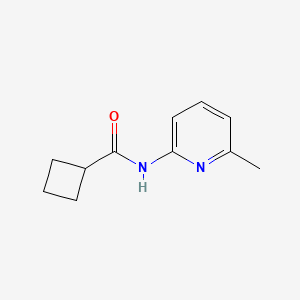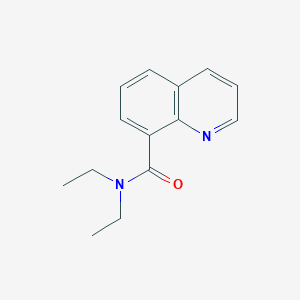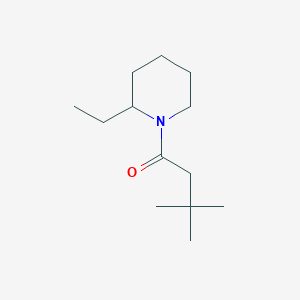
1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a designer drug that has been used as a recreational drug due to its euphoric and stimulant effects. MDPV is a potent stimulant that acts on the central nervous system and has been found to have a high potential for abuse and addiction. In recent years, there has been increasing interest in MDPV due to its potential as a research tool in the field of neuroscience.
Mécanisme D'action
1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one acts as a reuptake inhibitor of dopamine and norepinephrine, which leads to an increase in the concentration of these neurotransmitters in the synaptic cleft. This increase in neurotransmitter concentration results in the stimulation of the central nervous system, which produces the euphoric and stimulant effects of 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one. 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one has been found to have a high affinity for the dopamine transporter, which makes it a potent stimulant.
Biochemical and Physiological Effects
1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one has been found to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces a range of psychological effects, including euphoria, increased alertness, and decreased appetite. 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one has been found to have a high potential for abuse and addiction, which makes it a dangerous substance.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one has several advantages as a research tool, including its potency and selectivity for the dopamine transporter. It has been found to produce robust effects in animal studies, which makes it a useful tool for investigating the effects of stimulants on the brain and behavior. However, 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one also has several limitations, including its potential for abuse and addiction and its lack of selectivity for other targets in the brain.
Orientations Futures
There are several future directions for research on 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one, including the development of new synthetic cathinones with improved selectivity and safety profiles. There is also a need for further research on the molecular mechanisms of action of 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one and other synthetic cathinones. Additionally, there is a need for further research on the long-term effects of 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one on the brain and behavior, as well as the potential for addiction and abuse. Finally, there is a need for further research on the potential therapeutic uses of 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one and other synthetic cathinones.
Méthodes De Synthèse
1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one is synthesized from piperonal, which is a common precursor for many synthetic cathinones. The synthesis of 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one involves several steps, including the reduction of piperonal to 3,4-methylenedioxyphenyl-2-nitropropene, followed by the reduction of the nitro group to an amine, and the subsequent cyclization of the amine with thiophene-2-carboxylic acid to form 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one. The synthesis of 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one has been used as a research tool in the field of neuroscience due to its ability to interact with the dopamine transporter and the norepinephrine transporter, which are important targets for many psychoactive substances. 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one has been found to have a high affinity for these transporters, which makes it a potent stimulant. 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one has been used in animal studies to investigate the effects of stimulants on the brain and behavior. It has also been used in vitro to study the molecular mechanisms of action of stimulants.
Propriétés
IUPAC Name |
1-(4-methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-14-6-2-7-15(9-8-14)13(16)4-3-12-5-10-17-11-12/h5,10-11H,2-4,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPRWGWNXTZKOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)CCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![N-[1-(2-thienyl)ethyl]-acetamide](/img/structure/B7500453.png)